![molecular formula C24H32N8O2 B2963923 N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide CAS No. 840488-88-2](/img/structure/B2963923.png)
N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C24H32N8O2 . It’s also known by its CAS number 840488-88-2 .
Physical and Chemical Properties The molecular weight of this compound is 464.57 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis of pyrazinamide derivatives, including those similar in structure to the specified compound, has shown significant antimicrobial activity against various strains of Mycobacterium tuberculosis, indicating potential for anti-tubercular drug development. These compounds have been evaluated for their effectiveness in vitro and in vivo, showcasing their non-toxicity to human cells and highlighting their potential in the pharmaceutical field for treating tuberculosis (Srinivasarao et al., 2020) Srinivasarao et al., 2020.
Anticancer and Antibacterial Properties
- Research into the synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones, which share a structural resemblance to the chemical compound , has demonstrated notable antibacterial and anticancer properties. This highlights the potential of such compounds in developing new treatments for bacterial infections and cancer (Patel & Patel, 2010) Patel & Patel, 2010.
Anti-Diabetic Drug Development
- Triazolo-pyridazine-6-yl-substituted piperazines, which include structures related to the specified compound, have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds have shown promise as anti-diabetic medications through their insulinotropic activities and antioxidant properties, indicating a novel approach for diabetes treatment (Bindu et al., 2019) Bindu et al., 2019.
Structure-Activity Relationship Analysis
- The development of pyrazole derivatives as photosynthetic electron transport inhibitors demonstrates the versatility of compounds structurally related to the one . These studies contribute to understanding the structure-activity relationships, aiding in the design of more efficient compounds for agricultural applications, such as herbicides (Vicentini et al., 2005) Vicentini et al., 2005.
Properties
IUPAC Name |
N-(2-cyclopropylethyl)-6-[4-[6-(2-cyclopropylethylcarbamoyl)pyridazin-3-yl]piperazin-1-yl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N8O2/c33-23(25-11-9-17-1-2-17)19-5-7-21(29-27-19)31-13-15-32(16-14-31)22-8-6-20(28-30-22)24(34)26-12-10-18-3-4-18/h5-8,17-18H,1-4,9-16H2,(H,25,33)(H,26,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHCHHSXLZSHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C(=O)NCCC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
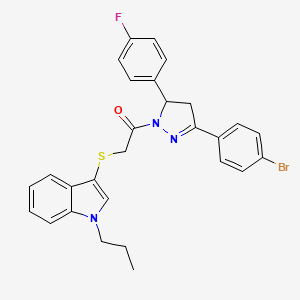

![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)
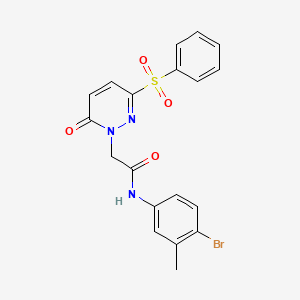


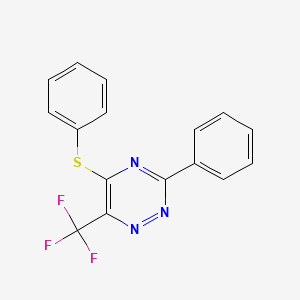
![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2963851.png)

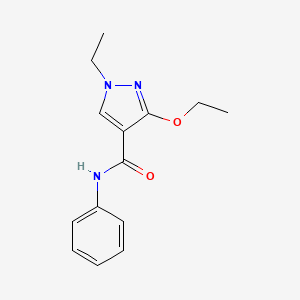
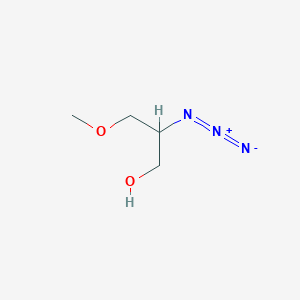
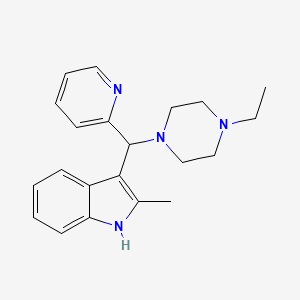
![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
